molecular formula C16H14FN3O2S B2411864 N'-(4-ethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide CAS No. 851978-58-0

N'-(4-ethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide

Cat. No.: B2411864
CAS No.: 851978-58-0
M. Wt: 331.37
InChI Key: VIIGRZZEWIZOAX-UHFFFAOYSA-N
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Description

N’-(4-ethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide is a chemical compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-ethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide typically involves the condensation of 4-ethoxy-1,3-benzothiazol-2-amine with 3-fluorobenzohydrazide. The reaction is usually carried out in the presence of a suitable condensing agent, such as carbodiimides or acid chlorides, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

Industrial production of N’-(4-ethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N’-(4-ethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, such as hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted benzothiazole derivatives.

Scientific Research Applications

N’-(4-ethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biology: It is used in biological assays to study enzyme inhibition and receptor binding.

    Agriculture: The compound is explored for its potential as a pesticide or herbicide.

    Materials Science: It is investigated for its use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-(4-ethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxy-1,3-benzothiazol-2-yl)-n-methylglycine
  • N-(4-ethoxy-1,3-benzothiazol-2-yl)-n,n-dimethylethane-1,2-diamine
  • N-(4-ethoxy-1,3-benzothiazol-2-yl)propanamide

Uniqueness

N’-(4-ethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide is unique due to the presence of both the benzothiazole and fluorobenzohydrazide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its unique structure allows for specific interactions with molecular targets, which may not be observed with similar compounds.

Properties

IUPAC Name

N'-(4-ethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2S/c1-2-22-12-7-4-8-13-14(12)18-16(23-13)20-19-15(21)10-5-3-6-11(17)9-10/h3-9H,2H2,1H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIGRZZEWIZOAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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